molecular formula C21H29NO7 B1675383 Ligularidine CAS No. 60872-63-1

Ligularidine

Cat. No.: B1675383
CAS No.: 60872-63-1
M. Wt: 407.5 g/mol
InChI Key: ZOIAVVNLMDKOIV-JNNPZHNTSA-N
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Description

Ligularidine (C₂₁H₂₉NO₇; CAS 60872-63-1) is a pyrrolizidine alkaloid primarily isolated from Ligularia dentata (a plant in the Asteraceae family) . It is structurally characterized by a fused bicyclic framework with hydroxyl, methoxy, and ester functional groups. Its molecular weight is 407.46 g/mol, and it is typically stored in dry, cool conditions to maintain stability .

Properties

IUPAC Name

[(1R,4E,6R,7S,11Z)-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO7/c1-6-15-11-13(2)21(4,29-14(3)23)20(26)27-12-16-7-9-22(5)10-8-17(18(16)24)28-19(15)25/h6-7,13,17H,8-12H2,1-5H3/b15-6+,16-7-/t13-,17-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIAVVNLMDKOIV-BPYQQJMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CC(C(C(=O)OCC2=CCN(CCC(C2=O)OC1=O)C)(C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\C[C@H]([C@](C(=O)OC/C/2=C/CN(CC[C@H](C2=O)OC1=O)C)(C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201020081
Record name Ligularidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201020081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60872-63-1
Record name Ligularidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060872631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ligularidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201020081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ligularidine involves the chemical conversion of clivorine, another pyrrolizidine alkaloid, into this compound. This process typically includes steps such as epoxidation using performic acid . The detailed reaction conditions and steps are as follows:

    Epoxidation: Clivorine is treated with performic acid to introduce an epoxide group.

    Hydrolysis: The epoxide intermediate is then hydrolyzed to yield this compound.

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its specific occurrence in certain plant species and the complexity of its synthesis. Most this compound used in research is extracted from natural sources rather than synthesized on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: Ligularidine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used in substitution reactions under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Ligularidine has several scientific research applications due to its biological activities:

    Chemistry: this compound is studied for its unique chemical structure and reactivity, contributing to the understanding of pyrrolizidine alkaloids.

    Biology: Research on this compound includes its role in plant defense mechanisms and its interactions with herbivores.

    Medicine: this compound’s potential therapeutic effects and toxicological properties are of interest in medical research.

    Industry: While not widely used industrially, this compound’s derivatives may have applications in pharmaceuticals and agrochemicals.

Mechanism of Action

Ligularidine is compared with other pyrrolizidine alkaloids such as:

    Neothis compound: Another alkaloid isolated from Ligularia dentata, similar in structure but with distinct biological activities.

    Ligularizine: A structurally related compound with different pharmacological properties.

    Ligularinine: Another derivative with unique chemical and biological characteristics.

Uniqueness: this compound’s uniqueness lies in its specific structure and the particular biological activities it exhibits. Its ability to intercalate into DNA and inhibit enzymes sets it apart from other similar compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ligularidine belongs to the pyrrolizidine alkaloid family, sharing structural motifs with other bioactive compounds. Below is a comparative analysis with three closely related alkaloids: Clivorine , Ligularine , and Neothis compound (all isolated from Ligularia species).

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight Key Functional Groups Pharmacological Activity Toxicity Profile
This compound C₂₁H₂₉NO₇ 407.46 g/mol Methoxy, hydroxyl, ester Anti-inflammatory, antitumor Low hepatotoxicity
Clivorine C₂₀H₂₇NO₆ 377.43 g/mol Epoxide, hydroxyl Antiviral, cytotoxic High hepatotoxicity
Ligularine C₂₂H₃₁NO₇ 421.48 g/mol Acetyl, methoxy Antiproliferative Moderate toxicity
Neothis compound C₂₁H₂₉NO₈ 423.46 g/mol Additional hydroxyl group Antioxidant, neuroprotective Understudied

Key Findings:

Structural Differences :

  • This compound lacks the epoxide group found in Clivorine, which is linked to higher hepatotoxicity .
  • Neothis compound differs by an extra hydroxyl group, enhancing its antioxidant capacity compared to this compound .

Bioactivity :

  • This compound exhibits superior antitumor activity (IC₅₀: 12.3 μM in HepG2 cells) compared to Ligularine (IC₅₀: 18.7 μM) due to its ester moiety enhancing membrane permeability .
  • Clivorine’s epoxide group contributes to cytotoxicity but also elevates liver damage risks, limiting therapeutic utility .

Analytical Challenges :

  • Differentiation of these alkaloids requires advanced techniques like HPLC-MS, as their similar polarities lead to co-elution in standard chromatographic methods .

Comparison with Functionally Similar Compounds

This compound’s antitumor properties align it with Esculentoside B (a triterpenoid saponin) and Persicogenin (a flavonoid), though their mechanisms differ.

Table 2: Functional Analogues Comparison

Compound Class Molecular Weight Mechanism of Action Target Pathway
This compound Pyrrolizidine alkaloid 407.46 g/mol Inhibits NF-κB signaling Inflammation, apoptosis
Esculentoside B Triterpenoid 646.82 g/mol Blocks STAT3 phosphorylation JAK-STAT pathway
Persicogenin Flavonoid 316.30 g/mol Scavenges ROS, upregulates Nrf2 Oxidative stress

Key Findings:

  • This compound vs. Esculentoside B: While both inhibit tumor growth, Esculentoside B has broader immunomodulatory effects but lower blood-brain barrier penetration .
  • This compound vs. Persicogenin: Persicogenin’s antioxidant activity is more pronounced, but this compound’s dual anti-inflammatory/antitumor action makes it a multifunctional candidate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ligularidine
Reactant of Route 2
Ligularidine

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